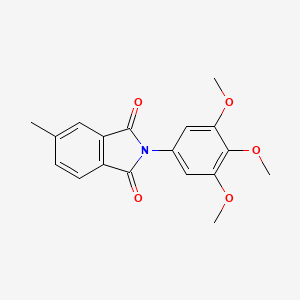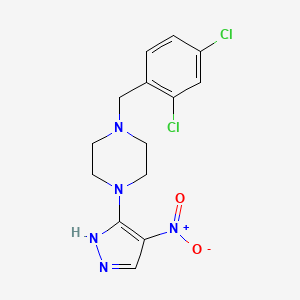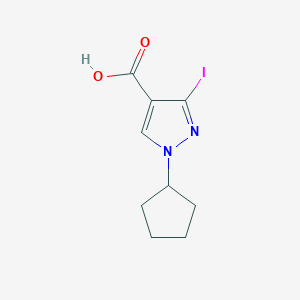
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(1H-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide is a synthetic organic compound characterized by the presence of a dichlorohydroxyphenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with the Phenyl Group: The tetrazole derivative is then coupled with 3,5-dichloro-2-hydroxy-4-methylphenyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of N1-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism by which N1-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group and tetrazole ring are key functional groups that facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3,5-Dichloro-2-hydroxyphenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide: Lacks the methyl group, which may affect its binding affinity and specificity.
N~1~-(3,5-Dichloro-4-methylphenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide: Lacks the hydroxy group, potentially altering its reactivity and interaction with biological targets.
N~1~-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its chemical properties and biological activity.
Uniqueness
N~1~-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide is unique due to the presence of both the hydroxy and methyl groups on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. These structural features may enhance its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C10H9Cl2N5O2 |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H9Cl2N5O2/c1-5-6(11)2-7(10(19)9(5)12)14-8(18)3-17-4-13-15-16-17/h2,4,19H,3H2,1H3,(H,14,18) |
InChI Key |
SDLHWQMTADDKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)NC(=O)CN2C=NN=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14923132.png)

![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923146.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923148.png)
![(Diethylamino)methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B14923153.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B14923167.png)


![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923178.png)
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline](/img/structure/B14923183.png)
![6-Amino-4-(4-fluorophenyl)-3-(methoxymethyl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B14923186.png)
![ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923189.png)
![N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B14923191.png)
